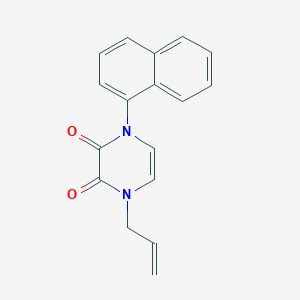

1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.311. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as naphthalene derivatives, have been known to interact with various biological targets .

Mode of Action

Similar compounds have been synthesized via copper (i)-catalyzed alkyne–azide cycloaddition reaction (cuaac), which suggests that they might interact with their targets through similar mechanisms .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways .

Result of Action

Compounds with similar structures have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Análisis Bioquímico

Biochemical Properties

Its structure suggests that it could interact with various enzymes and proteins . The nature of these interactions could be influenced by the compound’s unique structure, including its naphthalene and pyrazine components.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Future studies could explore potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

1-(Naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of interest due to its diverse biological activities. This article aims to summarize the known biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C14H13N2O2. Its structure features a naphthalene moiety and a tetrahydropyrazine ring that contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of naphthoquinones have shown effectiveness against various bacterial strains due to their ability to generate reactive oxygen species (ROS) and disrupt bacterial cell membranes . This mechanism is believed to be applicable to our compound as well.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Naphthoquinone derivatives are known to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and repair . This interaction can lead to increased apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.

Neuroprotective Effects

Research on related compounds has suggested neuroprotective properties. For instance, naphthoquinones have been shown to inhibit neuroinflammation and oxidative stress in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The proposed mechanism involves the inhibition of the NLRP3 inflammasome pathway, which plays a critical role in neuroinflammation.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of naphthoquinone derivatives against Staphylococcus aureus and Escherichia coli, it was found that these compounds inhibited bacterial growth significantly at low concentrations. The study highlighted the role of ROS generation in mediating this effect .

Study 2: Anticancer Activity

A study investigating the cytotoxic effects of naphthoquinone derivatives on breast cancer cells reported that these compounds induced apoptosis through the activation of caspase pathways. The results indicated that treatment with these derivatives led to a significant reduction in cell viability compared to controls .

| Mechanism | Description |

|---|---|

| ROS Generation | Compounds generate reactive oxygen species that damage cellular components. |

| DNA Intercalation | The planar structure allows for intercalation into DNA, disrupting replication. |

| Enzyme Inhibition | Inhibition of topoisomerases prevents DNA repair processes. |

| Inflammasome Modulation | Inhibition of NLRP3 inflammasome reduces neuroinflammation. |

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that derivatives of tetrahydropyrazines exhibit antioxidant properties , which are crucial in combating oxidative stress-related diseases. A study demonstrated that compounds similar to 1-(naphthalen-1-yl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione effectively scavenge free radicals, reducing oxidative damage in cellular models .

Anti-inflammatory Effects

The compound has shown potential in anti-inflammatory applications . In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide. This suggests its utility in developing treatments for inflammatory diseases .

Antimicrobial Activity

Tetrahydropyrazine derivatives have been evaluated for their antimicrobial properties . Similar compounds have exhibited significant activity against various bacterial strains and fungi. For instance, certain derivatives were effective against pathogenic fungi like Cytospora sp. and Fusarium solani, highlighting their potential as therapeutic agents .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics . Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of naphthalene units enhances charge transport properties, making it suitable for electronic device fabrication .

Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized several derivatives of tetrahydropyrazine and evaluated their biological activities. The results indicated that modifications to the naphthalene moiety significantly affected antioxidant and anti-inflammatory activities. The most promising derivative showed an IC50 value lower than that of established antioxidants like ascorbic acid .

Study 2: Structural Analysis

A crystallographic study provided insights into the molecular structure of this compound. The analysis revealed weak intermolecular hydrogen bonding interactions that contribute to its stability in solid-state applications .

Propiedades

IUPAC Name |

1-naphthalen-1-yl-4-prop-2-enylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-2-10-18-11-12-19(17(21)16(18)20)15-9-5-7-13-6-3-4-8-14(13)15/h2-9,11-12H,1,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYDDWRCKXVXOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CN(C(=O)C1=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.